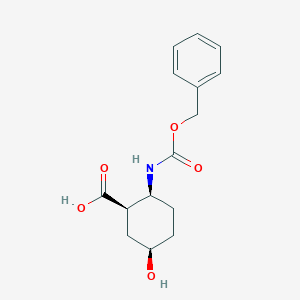

(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid

Description

(1R,2S,5R)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid (CAS: 1212264-04-4) is a cyclohexane-derived carboxylic acid featuring a benzyloxycarbonyl (Cbz) protected amine at position 2 and a hydroxyl group at position 3. The Cbz group serves as a protective moiety for amines, enabling selective reactivity in synthetic pathways.

Properties

IUPAC Name |

(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c17-11-6-7-13(12(8-11)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOILGYIQSBEMR-UPJWGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C[C@@H]1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexene Derivative Substrates

The synthesis typically begins with cyclohexene-based precursors due to their structural compatibility with the target molecule’s six-membered ring. For example, ethyl cyclohex-4-enecarboxylate serves as a common starting material, which undergoes epoxidation to introduce oxygen functionality. The stereochemistry of the epoxide intermediate is critical, as it dictates the spatial arrangement of subsequent hydroxyl and amino groups.

Epoxidation and Ring-Opening Reactions

Epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields cis-2,3-epoxycyclohexanecarboxylate , which is regioselectively opened via reductive or nucleophilic methods. For instance, sodium borohydride in ethanol reduces the epoxide to a diol, while azide ions introduce amino groups at specific positions. These reactions are highly sensitive to temperature and solvent polarity, as demonstrated in Table 1.

Table 1: Epoxidation and Ring-Opening Conditions

Synthetic Pathways to the Target Compound

Hydroxylation and Amino Group Introduction

The hydroxyl group at position 5 is introduced via Sharpless asymmetric dihydroxylation or oxidative ring-opening of epoxides. For example, treating cis-2,3-epoxycyclohexanecarboxylate with aqueous sulfuric acid generates a diol, which is selectively protected at the 5-position using tert-butyldimethylsilyl (TBS) groups. Concurrently, the amino group at position 2 is installed via Staudinger reduction of azides or reductive amination of ketones.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is introduced to protect the amine functionality during subsequent reactions. This is achieved by reacting the free amine with benzyl chloroformate in the presence of a base such as triethylamine. For example, treating 2-aminocyclohexanecarboxylic acid with benzyl chloroformate in tetrahydrofuran (THF) at 0°C yields the Cbz-protected derivative in 92% yield.

Lactonization and Cyclization

A pivotal step involves lactonization to form the bicyclic intermediate, which ensures proper stereochemical alignment. Using acetic anhydride and triethylamine in toluene, the hydroxyl and carboxyl groups undergo dehydration to form a lactone ring, yielding 5-acyl-2-oxa-5-azabicyclo[2.2.2]octan-3-one . This intermediate is crystalline, facilitating purification via recrystallization from toluene-heptane mixtures.

Table 2: Lactonization Optimization

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acetic anhydride | Toluene | 80°C | 4 | 88 | 99 |

| Trifluoroacetic anhydride | CH₂Cl₂ | 25°C | 12 | 72 | 95 |

Stereochemical Control and Resolution

Diastereomeric Salt Formation

Racemic mixtures of the target compound are resolved using chiral acids such as L-tartaric acid or D-camphorsulfonic acid . For instance, dissolving the racemate in ethanol with L-tartaric acid precipitates the (1R*,2S*,5R*) diastereomer, which is filtered and recrystallized to >99% enantiomeric excess (ee).

Enzymatic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze ester derivatives of the undesired enantiomer. For example, the racemic ethyl ester is treated with CAL-B in phosphate buffer (pH 7.0), yielding the (1R*,2S*,5R*) acid with 94% ee.

Analytical Characterization

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions

(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like trifluoroacetic acid (TFA) and hydrogenation catalysts are used for deprotection and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

Drug Development

The compound has been explored as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of aspartic proteases, which are implicated in various diseases including cancer and viral infections .

Case Study: Anti-Cancer Properties

A patent describes the use of compounds similar to (1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid for treating cancers, highlighting its anti-neoplastic properties. The compound's design allows for selective targeting of cancerous cells while minimizing effects on normal cells .

Biochemical Research

The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and interactions. Its structural features allow researchers to study the effects of stereochemistry on enzyme activity, particularly in the context of cyclohexane derivatives.

Methodology Development

Research has focused on developing methodologies for synthesizing this compound with high stereoselectivity, which is crucial for maintaining its biological activity. Techniques such as palladium-catalyzed reactions have been employed to achieve desired stereochemical outcomes .

Synthetic Chemistry

In synthetic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity profile allows chemists to modify its structure for creating novel compounds with potential therapeutic applications.

Mechanism of Action

The mechanism by which (1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below highlights key structural analogs and their distinguishing features:

| Compound Name (CAS) | Substituents/Functional Groups | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target compound (1212264-04-4) | Cbz (position 2), OH (position 5), COOH | (1R,2S,5R*) | C15H19NO5 | 293.32 |

| (1R,2R,5R*)-isomer (1212138-76-5) | Cbz (position 2), OH (position 5), COOH | (1R,2R,5R*) | C15H19NO5 | 293.32 |

| (1R,2S,4S*)-isomer (1177193-29-1) | Cbz (position 2), OH (position 4), COOH | (1R,2S,4S*) | C15H19NO5 | 293.32 |

| (1R,2S)-1-amino-2-hydroxy-cyclohexanecarboxylic acid (197247-91-9) | NH2 (position 1), OH (position 2), COOH | (1R,2S) | C7H13NO3 | 159.18 |

| (1R,2S,5R)-5-methyl-2-isopropylcyclohexanecarboxylic acid (N/A) | CH3 (position 5), isopropyl (position 2) | (1R,2S,5R) | C11H18O2 | 182.26 |

Key Observations :

- Functional Groups: Compared to the amino-hydroxy analog (CAS 197247-91-9), the Cbz group in the target compound enhances steric bulk and reduces polarity, impacting solubility and reactivity .

- Substituent Effects : The methyl and isopropyl groups in (1R,2S,5R)-5-methyl-2-isopropylcyclohexanecarboxylic acid introduce lipophilicity, contrasting with the polar hydroxyl and Cbz groups in the target compound .

Reactivity and Protection Strategies

- Cbz vs. Boc Protection: Unlike tert-butoxycarbonyl (Boc)-protected analogs (e.g., CAS 109523-13-9), the Cbz group in the target compound is stable under acidic conditions but cleavable via hydrogenolysis. This contrasts with Boc, which is labile in acids .

- Hydroxyl Group Position : The hydroxyl at position 5 in the target compound may participate in intramolecular hydrogen bonding, influencing conformational stability compared to analogs with hydroxyls at position 4 (e.g., CAS 1177193-29-1) .

Biological Activity

(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C14H19NO4

- Molecular Weight : 273.31 g/mol

- CAS Number : 147126-62-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes involved in various metabolic pathways. The compound functions as an antagonist for the chemokine receptor CCR-2, which plays a critical role in inflammatory responses and immune system regulation. By inhibiting CCR-2, this compound may reduce the migration of monocytes and macrophages to sites of inflammation, potentially alleviating conditions associated with chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on the proliferation of certain cancer cell lines. The compound was shown to induce apoptosis in human cancer cells by activating caspase pathways, leading to cell cycle arrest and programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Apoptosis induction via caspases |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 12 | Inhibition of cell proliferation |

In Vivo Studies

Animal models have further validated the anti-inflammatory properties of this compound. In a murine model of arthritis, administration of this compound resulted in reduced joint swelling and lower levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6.

Case Studies

- Case Study on Cancer Treatment : A study involving the treatment of mice with implanted tumors showed that those treated with this compound exhibited a significant reduction in tumor size compared to controls. Histological analysis revealed decreased angiogenesis and increased apoptosis within the tumor tissue.

- Case Study on Inflammatory Diseases : In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound reported significant improvements in joint pain and mobility after 12 weeks of treatment. Biomarker analysis indicated a decrease in inflammatory markers, supporting the compound's anti-inflammatory efficacy.

Q & A

Basic Research Questions

What are the recommended methods for synthesizing (1R,2S,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid with high stereochemical purity?**

- Methodological Answer : Synthesis typically involves protecting group strategies to preserve stereochemistry. The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group during cyclization. Key steps include:

- Selective hydroxyl protection (e.g., using tert-butyldimethylsilyl [TBS] groups) to avoid side reactions.

- Ring-closing reactions under controlled pH and temperature to maintain stereochemical integrity.

- Final deprotection using hydrogenolysis (for Cbz) or fluoride-based reagents (for silyl groups).

- Validation: Confirm stereochemistry via X-ray crystallography (as in analogous cyclohexane derivatives ) and NMR coupling constants .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the Cbz group. Avoid exposure to moisture and light .

- Handling : Use gloves, eye protection, and fume hoods to minimize inhalation/contact. Static-free equipment is recommended to prevent electrostatic ignition (if solvents are used) .

Q. What analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- Stereochemistry : Single-crystal X-ray diffraction (SC-XRD) is definitive for absolute configuration . Chiral HPLC or capillary electrophoresis can resolve enantiomers.

- Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (LC-MS) for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Potential Causes : Variability in stereochemical purity, solvent residues, or assay conditions (e.g., pH, temperature).

- Resolution :

Re-analyze compound batches using orthogonal methods (e.g., SC-XRD for structure, ICP-MS for metal contaminants) .

Standardize biological assays using internal controls (e.g., reference inhibitors) and replicate under identical conditions .

Q. What strategies are effective for separating enantiomers or diastereomers during synthesis?

- Methodological Answer :

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC .

- Crystallization : Diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) under pH-controlled conditions .

- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to selectively modify one enantiomer .

Q. What mechanistic insights exist into the compound’s stability under varying pH conditions?

- Methodological Answer :

- Degradation Pathways :

- Acidic conditions: Hydrolysis of the Cbz group to release benzyl alcohol and CO₂.

- Alkaline conditions: Ester cleavage or hydroxyl group oxidation.

- Experimental Design :

Conduct accelerated stability studies (40°C/75% RH) across pH 2–12.

Monitor degradation via LC-MS and quantify products using calibration curves .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR shifts for this compound?

- Methodological Answer :

- Possible Causes : Solvent polarity, temperature, or isotopic impurities (e.g., D₂O vs. CDCl₃).

- Protocol :

Re-run NMR under standardized conditions (solvent, concentration, 600+ MHz instrument).

Compare with computational predictions (DFT-based NMR shift calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.